molecular formula C6H10O7 B1143594 (2S,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid CAS No. 14982-50-4

(2S,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid

Cat. No. B1143594
CAS RN: 14982-50-4
M. Wt: 194.1394
InChI Key:
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Description

“(2S,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid” belongs to the class of organic compounds known as alpha amino acids and derivatives . It is also known as "(2S,3R,4S,5R)-3,4,5-Trihydroxy-6-oxo-2-piperidinecarboxylic acid" .


Molecular Structure Analysis

The molecular formula of this compound is C6H9NO6 . The average mass is 191.139 Da and the monoisotopic mass is 191.042984 Da .


Chemical Reactions Analysis

The compound has been characterized for its coordination-chemical behavior in reactions with ions of s-, p- and d-metals . The FT-IR spectra of compounds of galactaric acid and K+, NH4+, Ca2+, Ba2+, La3+ have been interpreted .


Physical And Chemical Properties Analysis

The compound has an unusually low solubility in water for an unsubstituted carbohydrate . This property is accompanied by a relatively high melting point, 206°C . Crystal-structure analysis was conducted to determine the intermolecular forces associated with the low aqueous solubility and high crystal density of galactaric acid .

Scientific Research Applications

  • Solubility Studies : Zhang et al. (2012) investigated the solubilities of several compounds, including d-galactose (a form of (2S,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid), in ethanol-water solutions. They found that the solubility of d-galactose and other compounds increases with the equilibrium temperature (Zhang, Gong, Wang, & Qu, 2012).

  • Microbial Metabolism : A study by Müller et al. (1986) isolated and characterized a compound similar in structure to (2S,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid from Actinomycetes strains, providing insights into microbial pathways that produce similar compounds (Müller, Keller-Schierlein, Bielecki, Rak, Stümpfel, & Zähner, 1986).

  • Leukotriene Synthesis : Hayes and Wallace (1990) explored a synthetic route to produce methyl 5S-(benzoyloxy)-6-oxohexanoate, an intermediate in leukotriene synthesis, which is structurally related to the compound (Hayes & Wallace, 1990).

  • Carbohydrate Research : Gong et al. (2012) studied the solubility of various saccharides, including mannose and xylose, in ethanol-water solutions. Their research contributes to the understanding of the properties of carbohydrates structurally similar to (2S,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid (Gong, Wang, Zhang, & Qu, 2012).

  • Plant Growth Regulators : Lamb and Abrams (1990) synthesized abscisic acid analogs from a precursor related to the compound of interest. This study is significant for understanding the synthesis of plant growth regulators (Lamb & Abrams, 1990).

  • Biosynthesis in Wine Production : Wurz et al. (1988) examined the biosynthesis of gamma-lactones from glutamic acid by yeast in sherry production, exploring compounds structurally related to (2S,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid (Wurz, Kepner, & Webb, 1988).

  • Amino Acid Synthesis : Marin et al. (2002) developed a synthesis for amino acids including (2S,5R)-5-hydroxylysine, demonstrating techniques for creating structurally related compounds (Marin, Didierjean, Aubry, Briand, & Guichard, 2002).

Future Directions

The prospects of research of this acid as a ligand upon complexation with germanium (IV) and tin (IV) have been demonstrated .

properties

IUPAC Name

(2S,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h1-5,8-11H,(H,12,13)/t2-,3+,4+,5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAJILQKETJEXLJ-RSJOWCBRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C(C(C(C(C(=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=O)[C@@H]([C@H]([C@H]([C@@H](C(=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25249-06-3, 25990-10-7
Record name Poly-D-galacturonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25249-06-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Galacturonic acid, homopolymer
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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DSSTOX Substance ID

DTXSID2042646, DTXSID00873872
Record name D-Galacturonic acid
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Record name DL-Galacturonic acid
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Molecular Weight

194.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Galacturonic acid
Source Human Metabolome Database (HMDB)
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Product Name

(2S,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid

CAS RN

14982-50-4, 685-73-4, 25249-06-3, 34150-36-2
Record name DL-Galacturonic acid
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Record name D-Galacturonic acid
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Record name D-Galacturonic acid
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Record name Galacturonic acid
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Record name Polygalacturonic acid
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Record name Anhydrogalacturonic acid
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Record name DL-Galacturonic acid
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Record name D-galactopyranuronic acid
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Record name GALACTURONIC ACID, D-
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Record name GALACTURONIC ACID, DL-
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Galacturonic acid
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Melting Point

166.00 °C. @ 760.00 mm Hg
Record name Galacturonic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002545
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Citations

For This Compound
1
Citations
H This - Accounts of Chemical Research, 2009 - ACS Publications
Reproduced by permission of Hervé This. Food preparation is such a routine activity that we often do not question the process. For example, why do we cook as we do? Why do we eat …
Number of citations: 106 pubs.acs.org

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